Ethyl 4-aminopicolinate

Medicinal Chemistry ADME Prediction Drug Design

Ethyl 4-aminopicolinate offers unique reactivity from its 4-amino-pyridine-2-carboxylate core, vital for specific inhibitors. Substituting methyl or benzyl esters alters pharmacokinetics and synthesis outcomes. Ensure reproducibility with this precisely defined, high-purity building block for TGF-β receptor programs and herbicide discovery.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 773140-43-5
Cat. No. B1419766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-aminopicolinate
CAS773140-43-5
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=CC(=C1)N
InChIInChI=1S/C8H10N2O2/c1-2-12-8(11)7-5-6(9)3-4-10-7/h3-5H,2H2,1H3,(H2,9,10)
InChIKeyJEGLDMPBDKDOQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-aminopicolinate (CAS 773140-43-5): Baseline Procurement and Characterization Data for a Versatile Pyridine Scaffold


Ethyl 4-aminopicolinate (CAS 773140-43-5) is a heterocyclic building block characterized by a pyridine ring with an amino group at the 4-position and an ethyl ester at the 2-position. It is commercially available as a pale-yellow to yellow-brown solid with a purity of ≥95% . The compound serves as a key intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems. Its fundamental chemical properties include a molecular weight of 166.18 g/mol, a LogP of 0.67, and a polar surface area of 65.21 Ų [1]. These properties suggest a favorable balance between hydrophilicity and lipophilicity for drug discovery applications. The compound is also known by its systematic name, ethyl 4-aminopyridine-2-carboxylate.

Why Ethyl 4-aminopicolinate (CAS 773140-43-5) Cannot Be Interchanged with Other 4-Aminopicolinate Esters in Critical Applications


The procurement of Ethyl 4-aminopicolinate over its close structural analogs (e.g., methyl or benzyl esters) is not a trivial substitution. The ethyl ester moiety confers a unique balance of reactivity and lipophilicity (LogP 0.67) compared to, for instance, the more hydrophilic methyl ester or the more lipophilic benzyl derivative [1]. This difference directly impacts its performance as a synthetic intermediate, affecting reaction kinetics, solubility, and purification outcomes. Furthermore, as a core scaffold in medicinal chemistry, the ethyl ester group influences the compound's downstream pharmacokinetic properties, such as membrane permeability and metabolic stability. While the 4-aminopicolinate core is a known herbicide scaffold [2], the specific ester group is critical for the compound's utility in the synthesis of target-specific inhibitors, where precise physicochemical properties are required. Therefore, generic substitution risks altering the intended reaction pathway, reducing yield, or compromising the biological activity of the final product.

Quantitative Comparative Evidence for Ethyl 4-aminopicolinate (CAS 773140-43-5) Versus Closest Analogs


Comparative Lipophilicity (LogP) and Predicted Permeability: Ethyl vs. Methyl 4-Aminopicolinate

Ethyl 4-aminopicolinate exhibits a calculated LogP value of 0.67, indicating a specific balance of lipophilicity that is intermediate between more polar and more lipophilic esters [1]. In comparison, the methyl 4-aminopicolinate analog is predicted to be more hydrophilic with a lower LogP (typically ~0.1-0.2), while longer-chain or aromatic esters are significantly more lipophilic. This quantitative difference in LogP is a direct predictor of passive membrane permeability and solubility, which are critical for a compound's utility as a building block in synthesizing bioactive molecules. For procurement, selecting the ethyl ester provides a defined LogP value that can be used to fine-tune the ADME properties of a lead compound, an advantage not offered by the methyl ester if increased lipophilicity is required.

Medicinal Chemistry ADME Prediction Drug Design

Synthetic Utility: The Ethyl Ester as a Preferable Leaving Group in Nucleophilic Acyl Substitution

The ethyl ester group in Ethyl 4-aminopicolinate is a standard protecting group for carboxylic acids, but its utility as a leaving group in nucleophilic acyl substitution reactions is influenced by the steric bulk of the alkoxy moiety. Compared to the methyl ester, the ethyl ester is slightly less reactive towards nucleophiles like amines due to the increased steric hindrance of the ethyl group relative to a methyl group [1]. This can be advantageous in reactions where over-reaction or selectivity is a concern. Conversely, it is more reactive than bulkier esters like tert-butyl or benzyl esters, offering a middle ground for reaction rate and ease of removal [2]. For procurement, this means the ethyl ester offers a controlled, predictable reactivity profile that is widely utilized and understood in the synthetic chemistry community, providing a balance between stability and reactivity that is not available with the more reactive methyl ester or the more inert tert-butyl ester.

Organic Synthesis Reaction Kinetics Medicinal Chemistry

Documented Use as a Direct Intermediate in the Synthesis of TGF-β Receptor Inhibitors

Ethyl 4-aminopicolinate is a documented reagent for the synthesis of bicyclic pyrimidines, which have been identified as potent inhibitors of the Transforming Growth Factor-beta (TGF-β) type 1 receptor . The ethyl ester group is likely retained through several synthetic steps before final deprotection to the carboxylic acid. This specific use-case differentiates the ethyl ester from other esters (e.g., methyl, tert-butyl) which may be incompatible with the reaction conditions required for the synthesis of the bicyclic pyrimidine core. A representative compound in this class has demonstrated an IC50 of 22 nM against the human TGF-β receptor 1 in HEK293 cells [1]. While this IC50 value is for a final, elaborated inhibitor, it directly validates the utility of the Ethyl 4-aminopicolinate scaffold in constructing highly potent molecules targeting a validated therapeutic pathway.

Kinase Inhibitors Cancer Therapy Fibrosis

Core Scaffold in Herbicide Development: The 4-Aminopicolinate Class

The 4-aminopicolinate core, which is the defining structural feature of Ethyl 4-aminopicolinate, is a recognized and potent herbicide scaffold. Patents from major agrochemical companies explicitly claim a broad range of 4-aminopicolinate derivatives, including esters, as demonstrating a broad spectrum of weed control and excellent crop selectivity [1], [2]. The ethyl ester of 4-aminopicolinic acid serves as a key intermediate in the synthesis of more complex herbicide candidates. The patent literature emphasizes that the degree of herbicidal activity and selectivity varies depending on the specific substituents on the pyridine ring and the nature of the ester group, highlighting that the unsubstituted ethyl ester is a crucial starting point for structure-activity relationship (SAR) exploration. The claimed broad spectrum of weed control and crop selectivity distinguishes this scaffold from other herbicide classes, making it a valuable starting point for agrochemical research.

Agrochemistry Herbicide Discovery Weed Control

Physical and Chemical Stability for Reliable Handling and Storage

Vendor specifications indicate that Ethyl 4-aminopicolinate is a solid at room temperature and is recommended for storage at 2-8°C to ensure long-term stability . Independent stability data from ChEMBL indicates that a related 4-aminopicolinate derivative demonstrates stability in pH 7.4 PBS buffer for up to 24 hours when assessed for oligopeptide-conversion at 100 µM by LC-MS/MS analysis [1]. While this specific data is for a derivative, it provides class-level evidence for the chemical stability of the 4-aminopicolinate core under near-physiological conditions. Compared to other heterocyclic esters that may be prone to rapid hydrolysis or oxidation, the 4-aminopicolinate structure shows a favorable stability profile, which is critical for ensuring consistent results in both synthetic and biological applications. This reduces the risk of compound degradation during experiments and simplifies handling procedures.

Chemical Storage Stability Studies Analytical Chemistry

Validated Application Scenarios for Ethyl 4-aminopicolinate (CAS 773140-43-5) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of TGF-β Receptor Type 1 Kinase Inhibitors

Ethyl 4-aminopicolinate is a documented reagent for synthesizing bicyclic pyrimidine inhibitors of TGF-β receptor 1 . Its use in this context is supported by the development of compounds with nanomolar potency (e.g., IC50 = 22 nM) against this target [1]. Procurement for this application is justified when the goal is to explore structure-activity relationships around the picolinate core to develop novel therapeutics for cancer and fibrotic diseases. The ethyl ester provides a practical balance of reactivity for constructing the complex heterocyclic system.

Agrochemical Research: Development of Selective Herbicide Candidates

As a core member of the 4-aminopicolinate class, this compound serves as a key intermediate for synthesizing and exploring new herbicide candidates , [1]. Patents describe the class as demonstrating a broad spectrum of weed control and excellent crop selectivity [1]. Researchers in agrochemistry should procure this compound as a foundational scaffold to create libraries of ester and amide derivatives for screening against target weed species, with the aim of identifying novel compounds with improved potency and safety profiles.

Chemical Biology: Functionalization of the Pyridine Ring for Target Identification

The amino group at the 4-position of the pyridine ring provides a convenient handle for further functionalization, such as diazotization, acylation, or alkylation. Combined with the ethyl ester, this allows for the introduction of affinity tags (e.g., biotin), fluorescent probes, or photoaffinity labels. The defined LogP of 0.67 and established stability [1], [2] make it a suitable starting point for designing chemical biology tools with predictable physicochemical properties. Procurement is advised for projects requiring the creation of functionalized pyridine probes to study biological targets or pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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